Jamaicamide C

Description

Properties

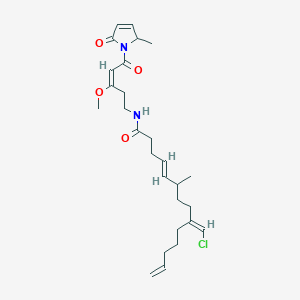

Molecular Formula |

C27H39ClN2O4 |

|---|---|

Molecular Weight |

491.1 g/mol |

IUPAC Name |

(4E,9E)-9-(chloromethylidene)-N-[(E)-3-methoxy-5-(2-methyl-5-oxo-2H-pyrrol-1-yl)-5-oxopent-3-enyl]-6-methyltetradeca-4,13-dienamide |

InChI |

InChI=1S/C27H39ClN2O4/c1-5-6-7-11-23(20-28)15-13-21(2)10-8-9-12-25(31)29-18-17-24(34-4)19-27(33)30-22(3)14-16-26(30)32/h5,8,10,14,16,19-22H,1,6-7,9,11-13,15,17-18H2,2-4H3,(H,29,31)/b10-8+,23-20+,24-19+ |

InChI Key |

PRVBXXHHHXSICY-GDKFLGFMSA-N |

Isomeric SMILES |

CC1C=CC(=O)N1C(=O)/C=C(\CCNC(=O)CC/C=C/C(C)CC/C(=C/Cl)/CCCC=C)/OC |

Canonical SMILES |

CC1C=CC(=O)N1C(=O)C=C(CCNC(=O)CCC=CC(C)CCC(=CCl)CCCC=C)OC |

Synonyms |

jamaicamide C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization

Cultivation Optimization for Enhanced Production

The laboratory cultivation of Moorea producens is a critical first step in obtaining sufficient quantities of Jamaicamide C for research and potential development. Optimizing growth conditions and media composition is paramount for maximizing biomass and, consequently, the yield of desired secondary metabolites.

Laboratory Cultivation Protocols for Moorea producens

Moorea producens strain JHB, originally isolated from Hector's Bay, Jamaica, is maintained in laboratory cultures for the production of jamaicamides. nih.govacs.org The standard cultivation protocol involves growing the cyanobacterium in a seawater-based BG-11 (SWBG11) medium. nih.govacs.orgnih.gov Cultures are typically established from single filaments to ensure genetic homogeneity. nih.gov

For larger-scale production, the cyanobacterium is grown in either 5-liter Nalgene pans covered with gas-permeable plastic wrap or 2.8-liter Fernbach flasks containing 0.5 to 0.75 liters of the SWBG11 medium. nih.gov These cultures are maintained at a temperature of approximately 26-28°C. nih.govacs.orgnih.gov A controlled light-dark cycle is crucial for mimicking its natural environment and promoting growth; a common regimen is 16 hours of light followed by 8 hours of dark. nih.govacs.orgnih.gov This meticulous approach to cultivation allows for the consistent production of Moorea producens biomass, which serves as the source material for the extraction of this compound and other valuable natural products.

Media Formulation and Nutrient Supplementation Strategies

The composition of the culture medium plays a direct role in the metabolic output of Moorea producens. Strategic supplementation with specific nutrients has been shown to significantly enhance the production of polyketide-derived secondary metabolites, including the jamaicamides.

To bolster the synthesis of polyketides, the building blocks of jamaicamides, the culture medium can be enriched with an additional carbon source. The addition of sodium bicarbonate (NaHCO₃) at a concentration of 1.5 g/L has been demonstrated to enhance polyketide synthesis in Moorea producens. This supplementation provides an accessible source of dissolved inorganic carbon, which is essential for the photosynthetic activity and primary metabolism that fuel secondary metabolite production.

The jamaicamide structure features halogen atoms, and their availability in the culture medium is a key determinant of yield. The natural concentration of bromide in seawater is approximately 65 ppm. Research has shown that supplementing the culture medium with sodium bromide (NaBr) at a concentration of 1.0 g/L can increase the yield of brominated compounds by 40%. In other studies, supplementation with sodium bromide and sodium iodide at equimolar concentrations of 10 mM each was used to probe the halogenation process of jamaicamides. plos.orgnih.gov This strategy directly provides the necessary precursors for the halogenase enzymes involved in the biosynthesis of these compounds.

Trace metals are essential cofactors for many enzymes, including those involved in secondary metabolism. The stabilization of secondary metabolite production in Moorea producens can be achieved by supplementing the growth medium with specific trace metals. Key supplements include Fe-EDTA (iron(III) sodium ethylenediaminetetraacetate) at 0.03 g/L and zinc sulfate (B86663) (ZnSO₄) at 0.02 g/L. These metals likely play crucial roles in the function of enzymes within the jamaicamide biosynthetic pathway.

| Nutrient Supplement | Concentration | Effect on Moorea producens | Reference |

| Sodium Bicarbonate | 1.5 g/L | Enhanced polyketide synthesis | |

| Sodium Bromide | 1.0 g/L | Increased brominated compound yield by 40% | |

| Fe-EDTA | 0.03 g/L | Stabilized secondary metabolite production | |

| Zinc Sulfate | 0.02 g/L | Stabilized secondary metabolite production |

Influence of Environmental Parameters on Metabolite Yield (e.g., Light)

Environmental factors, particularly light, exert a significant influence on the growth and metabolic activity of photosynthetic organisms like Moorea producens. The light regimen is a critical parameter in optimizing the production of secondary metabolites. researchgate.netscience.gov As mentioned in the cultivation protocols, a 16-hour light and 8-hour dark cycle is commonly employed to support robust growth and, consequently, metabolite synthesis. nih.govacs.orgnih.gov The intensity and spectral quality of the light can also impact the production of specific compounds, as different light wavelengths can have varied effects on growth and productivity. researchgate.net For instance, certain light conditions can trigger stress responses in cyanobacteria, which may lead to an upregulation of secondary metabolite biosynthesis as a defense mechanism. science.gov While specific studies detailing the precise light intensity and wavelength for maximizing this compound are not extensively available, the general principles of photosynthetic optimization and stress-induced metabolite production are key considerations.

Specialized Extraction Techniques

The initial step in obtaining this compound involves its careful extraction from the source organism, a process that requires a systematic approach to separate it from a multitude of other cellular components.

Initial Crude Extract Generation through Solvent Systems

The journey to isolate this compound begins with the generation of a crude extract from the cyanobacterial biomass. A common and effective method involves the use of a chloroform/methanol (CHCl₃/MeOH) solvent system. This combination is particularly adept at extracting lipid-soluble compounds like the jamaicamides from the freeze-dried and homogenized biomass. The resulting crude extract contains a complex mixture of metabolites, from which this compound must be selectively separated.

Multi-Step Solvent Partitioning Strategies

Following the initial extraction, multi-step solvent partitioning is employed to progressively enrich the fraction containing this compound. This technique leverages the differential solubility of compounds in immiscible solvent pairs to separate them based on polarity.

A typical partitioning strategy involves:

Ethyl Acetate (B1210297)/Water (EtOAc/H₂O) Partitioning: The crude extract is partitioned between ethyl acetate and water. This step is crucial for removing highly polar, water-soluble impurities, thereby concentrating the more lipophilic compounds, including this compound, in the ethyl acetate layer.

Hexane (B92381)/Acetonitrile (ACN) Partitioning: Further refinement can be achieved by partitioning the EtOAc fraction between hexane and acetonitrile. This step helps in the removal of nonpolar lipids and other hydrophobic contaminants, leading to a more purified fraction containing the target compound.

These partitioning steps are critical for reducing the complexity of the extract before proceeding to more refined chromatographic purification techniques.

Advanced Purification Methodologies

With a partially purified extract in hand, researchers turn to advanced chromatographic techniques to isolate this compound in its pure form.

Vacuum Liquid Chromatography (VLC) with Elution Gradient Optimization

Vacuum Liquid Chromatography (VLC) serves as a primary and efficient purification step. wikipedia.orgplos.org This technique involves packing a column with a solid stationary phase, often silica (B1680970) gel, and eluting the sample under vacuum with a gradient of solvents of increasing polarity. plos.orgmdpi.com For the jamaicamides, a common elution strategy involves a step-gradient of ethyl acetate in hexanes. plos.org Fractions are collected and analyzed, often using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), to identify those containing this compound. The fractions enriched with the target compound are then pooled for further purification. plos.org

| VLC Parameter | Typical Value/Solvent | Purpose |

| Stationary Phase | Silica Gel | Separation based on polarity |

| Elution Gradient | Step-gradient of EtOAc in Hexanes | To selectively elute compounds of varying polarities |

| Fraction Analysis | LC-MS | To identify fractions containing this compound |

High-Resolution Liquid Chromatography (e.g., Reverse-Phase HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is an indispensable tool for the final purification of this compound. nih.govplos.org This high-resolution technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

For the purification of jamaicamides, a C18 column is often employed with a mobile phase consisting of an acetonitrile/water gradient, sometimes with the addition of an acid like formic acid to improve peak shape. This method allows for the fine separation of closely related analogs, yielding this compound with high purity. nih.govresearchgate.net

| RP-HPLC Parameter | Typical Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient with 0.1% Formic Acid |

| Detection | UV-Vis or Mass Spectrometry |

Application of Gel Permeation and Centrifugal Chromatography in Related Analyses

While direct applications to this compound are not extensively detailed, gel permeation chromatography (GPC) and centrifugal partition chromatography (CPC) are powerful techniques used in the broader field of natural product isolation that are relevant to this class of compounds.

Gel Permeation Chromatography (GPC): This size-exclusion chromatography technique separates molecules based on their size. It has been successfully used for the purification of other marine natural products, such as toxins from Prorocentrum and lobophorolide from brown algae, by removing high molecular weight contaminants. nih.gov In the context of jamaicamide isolation, GPC could be employed as a preliminary purification step to separate the lipopeptides from larger biomolecules. nih.govresearchgate.net

Centrifugal Partition Chromatography (CPC): CPC is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. gilson.com This technique has been effectively used for the isolation of various natural products, including aeruginosin-865 from cyanobacteria. researchgate.net Given the lipophilic nature of this compound, CPC presents a viable alternative or complementary method to traditional adsorption chromatography, potentially offering high recovery and purity.

Comprehensive Structural Elucidation Techniques

The definitive structure of this compound was established through a multi-pronged approach that integrated various sophisticated spectroscopic methods. These techniques provided complementary information, allowing for the complete assignment of its constitution and relative stereochemistry.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules. nih.govacs.org For this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were indispensable in piecing together its complex framework. mdpi.com

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. acs.org The ¹H NMR spectrum of this compound reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, indicates the number of non-equivalent carbons and their functional groups. secondarymetabolites.orgresearchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 14.1 | 0.90 (t, 7.5) |

| 2 | 22.6 | 1.25 (m) |

| 3 | 31.5 | 1.25 (m) |

| 4 | 29.3 | 1.25 (m) |

| 5 | 29.5 | 1.25 (m) |

| 6 | 32.7 | 1.40 (m) |

| 7 | 125.0 | 5.35 (m) |

| 8 | 130.0 | 5.35 (m) |

| 9 | 39.8 | 2.10 (m) |

| 10 | 27.9 | 1.10 (d, 6.5) |

| 11 | 121.7 | 6.15 (d, 9.0) |

| 12 | 141.2 | - |

| 13 | 42.1 | 2.20 (m) |

| 14 | 29.7 | 1.50 (m) |

| 15 | 36.5 | 2.40 (t, 7.0) |

| 16 | 172.0 | - |

| 17 | 40.2 | 3.50 (t, 7.0) |

| 18 | 95.8 | 5.50 (t, 6.0) |

| 19 | 162.5 | - |

| 20 | 3.60 (s) | 55.9 |

| 21 | 170.1 | - |

| 22 | 45.6 | 4.10 (s) |

| 23 | 128.5 | 6.05 (s) |

| 24 | 135.4 | 7.20 (s) |

| 25 | 30.1 | 2.30 (m) |

| 26 | 20.5 | 1.60 (s) |

| 27 | 20.5 | 1.60 (s) |

Data is based on reported values for jamaicamide analogs and may vary slightly based on experimental conditions.

Two-dimensional NMR experiments were critical in establishing the connectivity of atoms within this compound. mdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems and the connection of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and piecing together the carbon skeleton.

TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY is used to determine the relative stereochemistry by identifying protons that are close in space, through the nuclear Overhauser effect (NOE).

Through the combined interpretation of these 2D NMR spectra, the planar structure and relative configuration of this compound were elucidated. mdpi.com

In some cases, more specialized NMR techniques are employed to resolve structural ambiguities.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.

ACCORD-1,1-ADEQUATE : This advanced technique can be used to establish direct carbon-carbon correlations, providing definitive evidence for the carbon backbone structure, which is particularly useful for complex polyketide portions of molecules like the jamaicamides.

High-Resolution Mass Spectrometry (HRMS, HRFABMS, HRESIMS, LCMS, MALDI-TOF MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. mdpi.com Different ionization techniques are employed depending on the nature of the compound and the desired information.

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) : This is a soft ionization technique that is commonly used to determine the accurate mass of a molecule, allowing for the calculation of its molecular formula. mdpi.com

HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) : Another technique used to determine the molecular formula, often providing complementary information to ESI. mdpi.com

LCMS (Liquid Chromatography-Mass Spectrometry) : LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components, such as this compound, within a crude extract. mdpi.com

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) : MALDI-TOF is particularly useful for analyzing the biosynthesis of natural products by studying the incorporation of isotope-labeled precursors. researchgate.net

The HRMS data for this compound was crucial in confirming its molecular formula, C₂₇H₃₉ClN₂O₄. secondarymetabolites.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Found m/z |

|---|

Molecular Networking for Analog Identification

Molecular networking is a modern bioinformatic approach that utilizes tandem mass spectrometry (MS/MS) data to visualize and organize the chemical space of a complex mixture. nih.gov In the context of the jamaicamides, molecular networking has been instrumental in identifying new analogs within crude extracts of the producing cyanobacterium, Moorea producens. mdpi.comnih.gov

The technique works by clustering molecules with similar MS/MS fragmentation patterns. Since structurally related molecules often fragment in similar ways, this method allows for the rapid identification of entire families of related compounds. nih.gov This approach has successfully guided the isolation of new jamaicamide analogs by highlighting their presence in complex extracts before laborious purification efforts are undertaken. nih.gov

Application of Optical Rotation for Absolute Stereochemical Assignment

Optical rotation is a fundamental technique used in stereochemistry to determine the absolute configuration of chiral molecules. wikipedia.org It measures the angle to which a compound rotates plane-polarized light. wikipedia.org For complex molecules like this compound, where multiple stereocenters exist, determining the absolute configuration of each one is a significant challenge that often cannot be resolved by spectroscopic methods like NMR alone. researchgate.net

In the study of related marine natural products, researchers frequently compare the specific rotation value ([α]D) of the natural compound with that of synthetically prepared, stereochemically defined fragments or model compounds. mdpi.comresearchgate.net A match in the sign and magnitude of the optical rotation provides strong evidence for the assignment of a specific stereocenter. researchgate.net

For instance, in the total synthesis of Jamaicamide B, a structurally similar compound, the optical rotation of the final synthetic product was critical. researchgate.net The synthetic version with a (9S)-configuration exhibited an optical rotation of [α]D = +43, which was in excellent agreement with the natural product's value of [α]D = +53. researchgate.net In contrast, the (9R)-epimer had a significantly different optical rotation of [α]D = +1.5, allowing for the unambiguous assignment of the C-9 stereocenter as S. researchgate.net This comparative approach, using optical rotation, is a key strategy for confirming the absolute stereochemistry of complex molecules like the jamaicamides.

| Compound | Reported Optical Rotation ([α]D) | Stereochemical Assignment |

| Natural Jamaicamide B | +53 | (9S) |

| Synthetic (9S)-Jamaicamide B | +43 | (9S) |

| Synthetic (9R)-Jamaicamide B | +1.5 | (9R) |

Table 1: Comparison of optical rotation values for the stereochemical assignment of Jamaicamide B, illustrating the methodology applicable to this compound. researchgate.net

Integration of Chemical Degradation Products with Synthetic References for Stereochemistry

Chemical degradation is a classic and powerful strategy for determining the structure of complex natural products. This method involves breaking the molecule down into smaller, more manageable fragments. The structures and, crucially, the absolute stereochemistries of these fragments are then determined. By piecing together the information from these smaller parts, the full stereostructure of the original molecule can be deduced. capes.gov.br

This approach is particularly valuable when spectroscopic data alone is insufficient to resolve all stereochemical questions. The process typically involves a selective chemical reaction, such as ozonolysis or hydrolysis, to cleave specific bonds within the molecule. researchgate.netnih.gov The resulting degradation products are isolated and then compared with authentic standards prepared through asymmetric synthesis. mdpi.com

For example, the absolute configuration of the pyrrolinone methyl group (C-23) in the related Jamaicamide A was confirmed through a degradation sequence. researchgate.net Ozonolysis, followed by acid hydrolysis, released the amino acid building block, which was derivatized and analyzed by HPLC. Comparison with derivatized L- and D-alanine standards confirmed the incorporation of L-Ala in the natural product. researchgate.net This integration of degrading the natural product and synthesizing reference compounds is a cornerstone of structural elucidation for complex molecules like this compound. mdpi.commdpi.com While attempts to degrade the C-10/C-11 olefin in Jamaicamide A to determine the C-9 stereocenter were initially problematic, this approach remains a vital tool in the chemist's arsenal. researchgate.net

X-ray Crystallography for Complex Natural Product Structures (Conceptual Application)

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing precise coordinates of each atom and, therefore, an unambiguous assignment of absolute stereochemistry. acs.org The technique requires the molecule of interest to be in a crystalline form. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, revealing its complete atomic structure. nih.gov

For many complex marine natural products, especially those with high flexibility or that are isolated in small quantities, obtaining a high-quality single crystal suitable for X-ray diffraction can be a major bottleneck. nih.gov This has been the case for this compound, for which a crystal structure has not been reported.

Biosynthetic Pathways and Enzymology of Jamaicamide C

Genetic Basis of Jamaicamide Biosynthesis

The intricate molecular architecture of jamaicamide C is assembled by a sophisticated enzymatic machinery encoded by a dedicated gene cluster. Understanding the genetic blueprint is fundamental to unraveling its complex biosynthesis.

Identification and Characterization of the Jamaicamide Gene Cluster (57-58 kbp)

The biosynthetic gene cluster responsible for producing jamaicamides, including this compound, has been identified from the marine cyanobacterium Lyngbya majuscula (now often classified as Moorea producens). nih.gov This cluster, designated as the 'jam' gene cluster, spans a significant portion of the cyanobacterium's genome, with a size reported to be between 57 and 58 kilobase pairs (kbp). nih.govnih.govresearchgate.net The identification was facilitated by creating a fosmid library of the cyanobacterium's DNA and screening it with probes designed from conserved domains of polyketide synthases (PKS), key enzymes in the biosynthesis of such compounds. researchgate.net The boundaries of the gene cluster were confirmed by sequencing approximately 6 kbp of the flanking regions at both ends. researchgate.net

Organization of Open Reading Frames (ORFs) (17 ORFs) and Colinearity with Proposed Assembly

The jamaicamide gene cluster is comprised of 17 open reading frames (ORFs), labeled jamA through jamQ. nih.govnih.gov These ORFs encode for a series of enzymes that work in a coordinated fashion. nih.gov A remarkable feature of the jam cluster is the exact colinearity observed between the arrangement of the genes and the proposed sequence of biosynthetic steps. nih.gov This means the genes are organized in the order their corresponding enzymes are utilized in the assembly line. The first 16 ORFs, jamA to jamP, are transcribed in the same direction. nih.gov However, the final ORF, jamQ, which is believed to be involved in the cyclization of the pyrrolinone ring, is transcribed in the reverse direction. nih.govresearchgate.net The intergenic regions between most of the ORFs are relatively short, ranging from 5 to 442 base pairs. nih.gov

Description of the Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) System

This compound is a hybrid natural product, meaning its carbon skeleton is constructed from both polyketide and non-ribosomal peptide precursors. This is reflected in the genetic architecture, which encodes a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. nih.govplos.orgsecondarymetabolites.org

Polyketide Synthase (PKS): PKS enzymes are large, modular proteins that iteratively add two-carbon units, typically derived from acetate (B1210297), to a growing chain. In the jamaicamide pathway, multiple PKS modules are responsible for synthesizing the polyketide portions of the molecule. researchgate.netresearchgate.net These modules contain specific domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) that catalyze the elongation and modification of the polyketide chain. researchgate.netuio.no

Nonribosomal Peptide Synthetase (NRPS): NRPSs are also large, modular enzymes that incorporate amino acids into the growing molecule in a manner independent of the ribosome. uio.no An NRPS module typically consists of an adenylation (A) domain, which selects and activates a specific amino acid, a thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated amino acid, and a condensation (C) domain, which catalyzes peptide bond formation. uio.noacs.org The jamaicamide pathway utilizes NRPS modules to incorporate amino acid-derived units. researchgate.net

The seamless integration of PKS and NRPS modules within the jamaicamide assembly line allows for the construction of the complex and highly functionalized lipopeptide structure of this compound. nih.govresearchgate.net This hybrid system is a hallmark of many bioactive natural products from cyanobacteria. pnas.orgbiorxiv.org

Flanking Genomic Elements (e.g., Transposases, Hypothetical Proteins)

The jam gene cluster is bordered by specific genomic elements. Upstream of the cluster lies an approximately 1700 base pair non-coding region, which is then followed by three ORFs that are transcribed in the opposite direction to the main cluster and show similarity to transposases. researchgate.net Transposases are mobile genetic elements that can move within the genome, and their presence flanking the jam cluster suggests a potential mechanism for the horizontal gene transfer of this biosynthetic pathway between different organisms. nih.gov The 5' and 3' ends of the cluster are flanked by genes encoding transposases and hypothetical proteins. nih.govplos.org The presence of these mobile elements may contribute to the genetic plasticity and evolution of secondary metabolite pathways in L. majuscula. nih.gov

Precursor Incorporation and Metabolic Tracing Studies

To elucidate the building blocks of this compound and map their flow through the biosynthetic pathway, researchers have employed metabolic tracing studies using isotopically labeled precursors.

Isotopic Labeling Experiments (e.g., ¹³C-Labeled Alanine (B10760859), ¹⁵N-Labeled Substrates, [¹³C₃, ¹⁵N]-β-Alanine)

Feeding experiments with isotopically labeled compounds have been instrumental in confirming the origins of various atoms within the jamaicamide structure. researchgate.netresearchgate.net

¹³C-Labeled Alanine: Experiments using L-[1-¹³C]alanine and L-[3-¹³C]alanine demonstrated the incorporation of alanine into the jamaicamide structure. researchgate.net The labeling patterns observed in the ¹³C NMR spectrum of the isolated jamaicamide A revealed that alanine serves as a precursor for acetate units through metabolic conversion. researchgate.net Specifically, the transamination of alanine to pyruvate, followed by decarboxylation, yields acetate, which is then incorporated into the polyketide chain. researchgate.net

¹⁵N-Labeled Substrates: The use of ¹⁵N-labeled substrates, such as ¹⁵N-sodium nitrate, has been crucial for tracking nitrogen incorporation and understanding the timing of certain biosynthetic steps. nih.govresearchgate.net These studies have shown that bromide availability directly influences the rate of ¹⁵N incorporation, confirming its role in the formation of the alkynyl bromide functionality. Furthermore, ¹⁵N labeling experiments have provided insights into the light-dependency of certain biosynthetic reactions, such as bromination. nih.gov

[¹³C₃, ¹⁵N]-β-Alanine: A key structural feature of the jamaicamides is a unit that appears to be derived from β-alanine. To confirm this, feeding experiments were conducted with [¹³C₃, ¹⁵N]-β-alanine. researchgate.net Analysis of the resulting jamaicamide A by ¹³C NMR spectroscopy showed the intact incorporation of both the ¹³C and ¹⁵N labels, with observable coupling between the nitrogen and the adjacent carbons (C-15 and C-16). researchgate.net This provided direct evidence for the incorporation of β-alanine into the jamaicamide backbone. researchgate.net

These isotopic labeling studies, summarized in the table below, have been pivotal in constructing a detailed model of jamaicamide biosynthesis.

| Isotopically Labeled Precursor | Key Finding | Reference(s) |

| L-[1-¹³C]Alanine | Confirmed alanine as a precursor to acetate units in the polyketide chain. | researchgate.net |

| L-[3-¹³C]Alanine | Further supported the conversion of alanine to acetate for polyketide biosynthesis. | researchgate.net |

| ¹⁵N-Labeled Substrates (e.g., NaNO₃) | Revealed the influence of environmental factors like bromide availability and light on biosynthesis and turnover rates. | nih.govresearchgate.net |

| [¹³C₃, ¹⁵N]-β-Alanine | Directly demonstrated the intact incorporation of β-alanine into the jamaicamide structure. | researchgate.net |

Mapping of Acetate and Amino Acid Residues into the Jamaicamide Scaffold

The structural backbone of this compound, a complex lipopeptide, is assembled from a combination of acetate units and amino acid residues. nih.gov Detailed biosynthetic studies involving precursor feeding experiments with isotopically labeled compounds have been instrumental in mapping the origin of the various atoms within the jamaicamide molecule. uniprot.orgresearchgate.net These experiments have confirmed that the polyketide portion of the molecule is derived from nine acetate units. wikipedia.org

The amino acid precursors have also been identified through similar labeling studies. L-alanine is incorporated into the peptide section of the molecule. researchgate.net A significant finding was the confirmation of β-alanine as the precursor for the NH-C17 segment of the this compound structure. researchgate.net The incorporation of β-alanine was unequivocally demonstrated through feeding experiments with [¹³C₃, ¹⁵N] β-alanine, which showed the intact incorporation of the labeled nitrogen and all three carbon atoms into the final molecule. researchgate.net This was a noteworthy discovery as the incorporation of β-alanine into a secondary metabolite of a marine cyanobacterium had not been previously demonstrated. researchgate.net

The methyl groups present in the structure, such as the one at C26, are derived from S-adenosyl methionine (SAM), a common methyl group donor in biosynthesis, rather than from the incorporation of methylmalonyl-CoA. researchgate.netpsu.edu

Elucidation of Vinyl Chloride Moiety Origin (HMG-CoA Synthase-like Mechanism)

A distinctive feature of the jamaicamide structure is the vinyl chloride moiety. nih.govresearchgate.net The biosynthesis of this unique functional group is a fascinating example of enzymatic ingenuity. Isotope labeling studies indicated that the C-27 carbon of this moiety originates from the C-2 position of acetate. researchgate.net This finding pointed towards a mechanism involving an HMG-CoA synthase (HMGCS)-like enzyme. researchgate.net

The proposed biosynthetic pathway for the vinyl chloride group involves the addition of an acetate unit to a β-ketothioester intermediate of the growing polyketide chain, a reaction catalyzed by an HMGCS-like enzyme. researchgate.netbeilstein-journals.org This is followed by a series of enzymatic transformations including decarboxylation, dehydration, and ultimately, halogenation to yield the vinyl chloride. researchgate.netbeilstein-journals.org The jamaicamide biosynthetic gene cluster contains a novel set of genes that appear to be responsible for creating this pendent vinyl chloride group, with a core HMGCS-like motif. nih.govuniprot.orgresearchgate.net

This HMGCS-like cassette is also found in the biosynthetic pathways of other natural products like curacin A, which contains a cyclopropane (B1198618) ring instead of a vinyl chloride. rsc.orgumich.edu In both the curacin and jamaicamide pathways, the HMG-ACP intermediate is chlorinated at the C-4 position. rsc.org The divergence between the two pathways occurs at the decarboxylation step catalyzed by the ECH₂ domain. In jamaicamide biosynthesis, the ECH₂ domain of the enzyme JamJ catalyzes a protonation at C-2, leading to the formation of the vinyl chloride moiety. rsc.org This is in contrast to the curacin pathway where protonation at C-4 leads to the formation of a cyclopropane ring. rsc.org

Characterization of Beta-Alanine Incorporation into Specific Molecular Sectors (NH-C17)

The origin of the NH-C17 portion of the this compound molecule was a key question in its biosynthetic elucidation. researchgate.net While structurally suggestive of a β-alanine precursor, direct evidence was required. researchgate.net Feeding experiments using laboratory cultures of the producing cyanobacterium, Moorea producens (formerly Lyngbya majuscula), with isotopically labeled [¹³C₃, ¹⁵N] β-alanine provided definitive proof of its incorporation. researchgate.net Analysis of the ¹³C NMR spectrum of the resulting Jamaicamide A (a closely related analogue) revealed the intact incorporation of the nitrogen atom and all three labeled carbons at positions C-15, C-16, and C-17. researchgate.net This experiment was crucial as it represented the first confirmed instance of β-alanine utilization in the secondary metabolism of a marine cyanobacterium. researchgate.net The discovery of β-alanine incorporation has since been supported by the analysis of other biosynthetic pathways. umich.edunih.gov

Enzymatic Machinery and Functional Domains

The biosynthesis of this compound is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system encoded by a large 58 kbp gene cluster. nih.govuniprot.org This cluster contains 17 open reading frames that code for a suite of enzymes with specific functional domains responsible for the step-by-step assembly of the complex molecule. nih.govuniprot.org

Halogenase Activity (JamD)

Role in Vinyl Chloride Formation

The formation of the vinyl chloride moiety is a key tailoring step in the biosynthesis of this compound. acs.org While the initial chlorination is thought to occur on a β-keto acyl-S-ACP intermediate via an HMG-CoA synthase-like mechanism, the precise role of specific halogenases is an area of ongoing research. acs.org The jamaicamide gene cluster contains a gene, jamD, which is predicted to encode a halogenase. psu.edunih.gov This FAD-dependent halogenase, JamD, is believed to be involved in the halogenation steps of the pathway. nih.govnih.govresearchgate.net The timing of the chlorination event to form the vinyl chloride is still uncertain. researchgate.net

Enzymatic Halogenation of Terminal Alkynes

Recent research has uncovered a remarkable catalytic capability of the halogenase JamD. nih.govnih.govresearchgate.net It has been characterized as a flavin-dependent halogenase that can catalyze the halogenation of terminal alkynes. nih.govnih.govresearchgate.netchembites.org This is a novel enzymatic reaction, as the installation of a halogen atom on the terminus of an alkyne had not been previously demonstrated in enzyme catalysis. nih.govnih.govresearchgate.net

In vitro studies have shown that JamD is capable of halogenating a late-stage intermediate in the jamaicamide pathway, specifically converting jamaicamide B (which has a terminal alkyne) to jamaicamide A (which has an alkynyl bromide). nih.govchembites.org JamD exhibits a broad substrate tolerance, being able to halogenate a variety of simple and complex terminal alkynes. nih.govnih.govresearchgate.netresearchgate.net It shows a distinct chemoselective preference for terminal alkynes over other electron-rich substrates like aromatic rings. nih.govnih.govresearchgate.netacs.org The enzyme appears to favor bromination and iodination over chlorination in these reactions. nih.govchembites.org This discovery places JamD in a newly identified family of halogenases from marine cyanobacteria and highlights its potential as a biocatalyst for the synthesis of haloalkynes. nih.govnih.govresearchgate.netacs.org

Cryptic Halogenation Mechanisms in Biosynthesis

A fascinating aspect of the jamaicamide biosynthetic pathway is the use of a cryptic halogenation step to facilitate the formation of the vinyl chloride moiety. nih.govbeilstein-journals.org This process involves the transient incorporation of a chlorine atom onto a biosynthetic intermediate, which activates the molecule for subsequent chemical transformation. nih.gov Although the final product, jamaicamide A, retains a chlorine atom, the related compound curacin A, which shares a highly similar biosynthetic origin, undergoes a cyclopropanation reaction where the chlorine is ultimately lost. nih.govnih.gov

The enzymes responsible for this cryptic halogenation in the jamaicamide pathway are highly similar to those in the curacin pathway, with the halogenases sharing 92% identity. rsc.org This non-heme Fe(II)/α-ketoglutarate-dependent halogenase, JamE, catalyzes the chlorination of an HMG-ACP (3-hydroxy-3-methylglutaryl-acyl carrier protein) intermediate. rsc.orgbiorxiv.org This chlorinated intermediate is then a substrate for subsequent enzymes that ultimately form the vinyl chloride group. nih.govrsc.org This "cryptic" use of halogenation highlights a clever evolutionary strategy where a temporary chemical modification enables the formation of a unique structural feature that would otherwise be difficult to synthesize. nih.gov

Epimerase Activity (JamB) in Stereochemistry Determination (C-9)

The stereochemistry at the C-9 position of jamaicamide is governed by the enzymatic activity of an epimerase domain. Epimerases are enzymes that catalyze the inversion of stereochemistry at a single chiral center in a molecule. rsc.org In the context of jamaicamide biosynthesis, the epimerase domain, likely part of one of the NRPS modules, ensures the correct spatial arrangement of substituents at this specific carbon atom. While initial reports pointed to JamB possessing this function, further detailed enzymatic studies are needed to definitively assign this epimerase activity to a specific protein within the jam gene cluster.

Beta-Ketosynthase (KS) Domains in PKS Modules

The backbone of the jamaicamide polyketide chain is assembled by the iterative action of β-ketosynthase (KS) domains within the PKS modules. researchgate.netacs.org KS domains are responsible for catalyzing the Claisen condensation reaction, which forms a new carbon-carbon bond by joining an extender unit (typically malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain. acs.orgebi.ac.uk

In the jamaicamide pathway, the PKS modules contain multiple KS domains that work sequentially to elongate the polyketide chain. researchgate.netethz.ch Each KS domain is part of a larger module that also includes an acyltransferase (AT) domain for selecting the extender unit and an acyl carrier protein (ACP) domain for holding the growing chain. nih.govrsc.org The precise sequence and specificity of these KS domains dictate the length and branching pattern of the final polyketide backbone. biorxiv.org

| Domain | Function | Module Association |

| KS | Catalyzes C-C bond formation via Claisen condensation. | Found in each PKS module (e.g., JamE, JamJ, JamK, JamL, JamM/N, JamP). researchgate.net |

Adenylation Domains (JamA, JamO) and Substrate Specificity (Malonyl-CoA, L-Alanine)

The incorporation of amino acid residues into the jamaicamide structure is managed by adenylation (A) domains within the NRPS modules. researchgate.netacs.org A-domains are responsible for recognizing and activating specific amino acids via an ATP-dependent process, forming an aminoacyl-adenylate intermediate. acs.orgnih.gov This activated amino acid is then transferred to a peptidyl carrier protein (PCP) domain. rsc.org

In the jamaicamide biosynthetic pathway, the JamO module contains an A-domain that shows high sequence identity to domains known to activate L-alanine. researchgate.net Precursor feeding experiments have confirmed the incorporation of L-alanine into the jamaicamide structure. researchgate.net Similarly, the JamA protein, which is an acyl-CoA synthetase homolog, is responsible for activating the fatty acid starter unit. researchgate.net The AT domains within the PKS modules are specific for loading malonyl-CoA, which is consistent with the incorporation of nine acetate units into the final molecule. researchgate.net

| Domain/Enzyme | Function | Substrate Specificity |

| JamA (Acyl-CoA Synthetase) | Activates the starter fatty acid unit. researchgate.net | 5-Hexenoic acid, 5-Hexynoic acid. researchgate.net |

| JamO (A-domain) | Activates and incorporates an amino acid. researchgate.net | L-Alanine (predicted). researchgate.net |

| PKS AT domains | Load extender units onto the ACP. researchgate.net | Malonyl-CoA. researchgate.net |

Involvement of Fatty Acid Desaturase (JamB) in Precursor Generation (5-Hexenoic/5-Hexynoic Acid)

The unique alkynyl bromide and vinyl chloride functionalities in the jamaicamides originate from a fatty acid starter unit that is modified early in the biosynthetic pathway. The enzyme JamB, a membrane-associated fatty acid desaturase, is responsible for introducing unsaturation into the hexanoic acid precursor. researchgate.netrsc.org

Biochemical studies have shown that JamB acts on a hexanoyl group tethered to the acyl carrier protein JamC. nih.govescholarship.org It is a bifunctional enzyme, capable of catalyzing both desaturation to form 5-hexenoyl-JamC and subsequent acetylenase activity to produce 5-hexynoyl-JamC. nih.gov Interestingly, the acyl-CoA synthetase JamA shows a preference for activating the already unsaturated 5-hexenoic and 5-hexynoic acids, suggesting that desaturation by JamB may occur on the free fatty acid before activation and loading onto the PKS assembly line. researchgate.netescholarship.org However, other evidence points to JamB acting on the ACP-tethered substrate. nih.govescholarship.org

| Enzyme | Function | Substrate(s) | Product(s) |

| JamB | Introduces unsaturation into the fatty acid precursor. researchgate.netnih.gov | Hexanoyl-JamC. nih.gov | 5-Hexenoyl-JamC, 5-Hexynoyl-JamC. nih.gov |

HMGCS-like Proteins and Their Role in Vinyl Chloride Formation

The formation of the vinyl chloride moiety in this compound is a complex process involving a cassette of specialized enzymes, including a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS)-like protein. nih.govuniprot.org This enzyme is part of a β-branching pathway that introduces a pendent carbon atom onto the polyketide backbone. acs.orgacs.org

The HMGCS-like enzyme catalyzes the condensation of an acetate unit with a β-keto-thioester intermediate on the growing polyketide chain. acs.orgescholarship.org This is followed by a series of reactions including dehydration and decarboxylation, which are catalyzed by enoyl-CoA hydratase (ECH) homologues (JamJ contains ECH domains). nih.govrsc.org A key divergence from the related curacin pathway occurs at the decarboxylation step, where the JamJ ECH2 domain protonates the intermediate at C-2, leading to the formation of the vinyl chloride, whereas in curacin biosynthesis, protonation at C-4 leads to a different product that eventually forms a cyclopropane ring. rsc.org This highlights how subtle changes in enzyme mechanism can lead to significant diversification of natural product structures. nih.gov

| Enzyme/Domain | Function in Vinyl Chloride Formation |

| HMGCS-like enzyme | Condenses acetate with a β-keto-thioester intermediate. acs.orgescholarship.org |

| ECH1 (JamJ) | Dehydration of the HMG-like intermediate. rsc.org |

| ECH2 (JamJ) | Decarboxylation and protonation at C-2 to form the vinyl chloride precursor. rsc.org |

Transcriptional Regulation of Biosynthesis

The production of this compound is governed by a complex and finely tuned process of transcriptional regulation within the marine cyanobacterium Lyngbya majuscula. Research into the 57-kbp jamaicamide (jam) gene cluster has revealed a sophisticated regulatory network, highlighting unique transcriptional features and potential environmental controls. nih.govresearchgate.net Due to the challenges in performing genetic manipulations in Lyngbya, many of these insights have been gained through a combination of transcriptional analysis, heterologous reporter gene assays, and biochemical methods. nih.govnih.gov

Transcriptional Analysis of the Jamaicamide Gene Cluster

The jamaicamide gene cluster is composed of 17 open reading frames (ORFs), designated jamA through jamQ, which are responsible for the assembly of the jamaicamide scaffold. nih.gov Transcriptional analyses were conducted on a Jamaican strain of Lyngbya majuscula to understand how this large gene cluster is transcribed and regulated. nih.govnih.govresearchgate.net Initial studies focused on identifying the start of transcription and determining whether the 17 genes were transcribed as a single unit (polycistronic mRNA) or multiple smaller units. nih.gov The gene cluster features intergenic regions of varying lengths, from 5 to 442 base pairs, between most of the ORFs. nih.gov A significant region of approximately 1700 bp separates the first gene of the cluster, jamA, from the nearest upstream ORF, which is a putative transposase outside the core biosynthetic pathway. nih.gov

Identification of Transcription Start Sites (TSS)

The primary transcription start site (TSS) for the jamaicamide gene cluster was located using Reverse Transcription PCR (RT-PCR) and primer extension experiments. nih.gov These analyses revealed that transcription begins significantly upstream of the jamA gene's start codon. nih.govnih.gov The identified TSS is located approximately 844 bp upstream of jamA, resulting in an unusually long 5' untranslated leader region. nih.govnih.govresearchgate.net

Further analysis of this upstream region identified a putative promoter sequence with features comparable to consensus promoter regions in E. coli. nih.gov This promoter includes:

Conserved -35 and -10 hexamer binding sites for RNA polymerase.

An optimal spacing of 17 bp between these hexamer sites.

A conserved extended -10 TGn region, which contributes to promoter strength. nih.gov

The location of this primary promoter and the TSS confirms the starting point for the transcription of the entire gene cluster. nih.govresearchgate.net

Promoter Activity Evaluation using Reporter Gene Assays (e.g., β-galactosidase)

To overcome the inability to verify promoter function directly in Lyngbya majuscula, researchers employed a β-galactosidase reporter gene assay system in E. coli. nih.govnih.govresearchgate.net DNA fragments corresponding to the putative primary promoter and various intergenic regions from the jam cluster were cloned upstream of a promoter-less lacZ gene (encoding β-galactosidase). The resulting enzyme activity served as a proxy for promoter strength. nih.gov

This assay successfully verified the functionality of the primary promoter located upstream of the TSS. nih.gov More importantly, it revealed that several intergenic regions within the gene cluster also possess promoter activity. nih.govnih.govfrontiersin.org These internal promoters were shown to be capable of driving the expression of the reporter gene, suggesting a complex transcriptional landscape where transcription may be initiated at multiple points throughout the 57-kb operon. nih.govfrontiersin.org However, not all intergenic regions exhibited this activity; for example, the region upstream of the jamQ gene did not show any detectable promoter function in the assay. nih.govresearchgate.net

Protein Pulldown Assays for Identification of Regulatory Proteins

To identify proteins that may bind to the promoter region and regulate the transcription of the jamaicamide pathway, a protein pulldown assay was conducted. nih.govnih.govresearchgate.net This biochemical technique uses a specific DNA sequence as "bait" to capture DNA-binding proteins from a cell lysate. thermofisher.comsci-hub.se For this research, the intergenic region upstream of the jamA gene was used as the DNA probe. nih.govnih.gov

The pulldown experiment successfully isolated two proteins from the L. majuscula lysate that showed an affinity for the jamA promoter region. nih.govnih.gov These proteins were subsequently identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov A BLAST analysis of the protein sequences revealed that one of the isolated proteins shared significant sequence similarity with a known regulatory protein from another cyanobacterial species. nih.govnih.govresearchgate.net This finding is particularly noteworthy because gene clusters for secondary metabolites in marine cyanobacteria often lack regulatory genes within or near the cluster itself. nih.gov

Investigation of Intergenic Region Transcription

To determine if the jamaicamide gene cluster is transcribed as a continuous polycistronic mRNA, RT-PCR experiments were performed. nih.gov Primers were designed to amplify the cDNA synthesized from the RNA transcripts spanning the intergenic regions between the ORFs. nih.govresearchgate.net The experiments tested all intergenic regions that were 20 bp or larger. nih.gov

The results demonstrated that all of the tested intergenic regions were transcribed into RNA. nih.govnih.govresearchgate.net This indicates that transcription proceeds through these non-coding spaces, linking the individual gene transcripts together. This finding, combined with the identification of a single primary TSS, supports the hypothesis that the jam cluster is transcribed as a large polycistronic message. However, the discovery of multiple internal promoters (as discussed in section 3.4.3) suggests that this polycistronic transcript may be supplemented by shorter transcripts initiated from within the cluster, allowing for differential regulation of downstream genes. nih.gov

Hypothesized Correlation between Secondary Metabolism Regulation and Light-Dependent Chromatic Adaptation

Bioinformatic analysis of the regulatory protein identified through the pulldown assay has led to a compelling hypothesis linking jamaicamide biosynthesis to light-dependent processes. nih.govnih.gov The protein sequence shows similarity to factors involved in complementary chromatic adaptation (CCA), a mechanism used by cyanobacteria to adjust their photosynthetic pigments in response to changes in the ambient light spectrum. nih.govresearchgate.netresearchgate.net

This suggests that the regulation of jamaicamide production may be a light-responsive process. researchgate.net Such a mechanism would be consistent with the regulation of other cyanobacterial natural products, including the toxin microcystin (B8822318) and the UV-screening compound scytonemin. nih.govresearchgate.netpnas.org The potential connection to CCA implies that environmental light conditions could directly influence the expression of the jamaicamide gene cluster, possibly through the action of the identified regulatory protein. nih.govresearchgate.net It is further speculated that common transcription factors, potentially light-responsive ones, could coordinate the regulation of other similar biosynthetic pathways in L. majuscula, such as those for curacin A and hectochlorin (B1195744). researchgate.net

Total Synthesis Strategies and Stereochemical Elucidation

Strategic Considerations for Jamaicamide Total Synthesis

The synthesis of lipopeptides like the jamaicamides is fraught with difficulties. rsc.org These molecules are characterized by a high density of functional groups and chiral centers within a flexible lipophilic chain. rsc.orgnih.gov The hybrid structure, combining features of both peptides and polyketides, requires a diverse set of synthetic methodologies for its construction. rsc.orgbeilstein-journals.org

A primary challenge lies in the inherent tendency of hydrophobic peptide sequences to aggregate, which can lead to poor solubility and difficult handling and purification. nih.gov Furthermore, the presence of multiple reactive sites demands a robust strategy of orthogonal protecting groups to ensure that chemical transformations occur only at the desired positions. rsc.org The construction of its unique structural motifs, such as the trisubstituted (E)-chloroolefin, requires highly stereoselective reactions. nih.gov

The jamaicamide framework contains several chemically sensitive, or labile, moieties that require careful handling throughout the synthetic sequence. rsc.orgresearchgate.net These include the β-methoxy enone, the pyrrolinone ring, and the terminal alkyne. rsc.org

Synthetic Approaches to Polyketide Fragments

The polyketide portion of Jamaicamide C contains a significant portion of the molecule's structural complexity, including a key stereocenter and the vinyl chloride group. nih.govnih.gov

The nonracemic synthesis of the aliphatic chain of this compound, specifically the (S)-Jamaicamide C carboxylic acid fragment, has been a key focus of synthetic efforts. nih.gov A critical step in this synthesis is the establishment of the methyl-bearing stereocenter. nih.govresearchgate.net To achieve this with high stereocontrol, Evans' oxazolidinone methodology has been employed. nih.govresearchgate.net This well-established method allows for the asymmetric installation of the methyl group, ensuring the correct configuration in the final product. researchgate.net The synthesis of the trisubstituted E-chloroolefin is another significant challenge, which has been addressed through methods like the silylstannylation of a triple bond. nih.govresearchgate.net

The assembly of the carbon skeleton of the polyketide fragment relies on powerful and reliable carbon-carbon bond-forming reactions.

The Negishi cross-coupling reaction has been identified as a key step in the stereoselective synthesis of the polyketide fragment of (S)-Jamaicamide C. rsc.orgresearchgate.net This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between an organozinc compound and an organohalide. jk-sci.comrsc.org A major advantage of the Negishi coupling is its high functional group tolerance, which is crucial when dealing with complex and highly functionalized molecules like the jamaicamides. jk-sci.com It also proceeds with high regio- and stereoselectivity, making it an excellent choice for constructing specific olefin geometries within the natural product's backbone. rsc.orgjk-sci.com

Key Carbon-Carbon Bond Forming Reactions

Julia–Kocienski Coupling for (E)-Olefin Formation

A significant challenge in the synthesis of jamaicamides is the stereoselective formation of the (E)-olefin within the polyketide backbone. rsc.org The Julia–Kocienski coupling has emerged as a robust and reliable method to achieve this transformation. rsc.orgnih.govnih.govoregonstate.eduorganic-chemistry.org This reaction involves the coupling of a sulfone with an aldehyde or ketone to generate the desired alkene. organic-chemistry.org In the synthesis of jamaicamide B, a close analog of this compound, the Julia–Kocienski coupling was successfully utilized to form the (E)-olefin with high selectivity. rsc.org This methodology provides a convergent approach to link complex fragments late in the synthetic sequence, highlighting its utility in the total synthesis of complex natural products. nih.govnih.gov

Application of Asymmetric Induction Methodologies

The presence of multiple chiral centers in this compound necessitates the use of advanced asymmetric synthesis techniques to control the stereochemical outcome of the reactions.

One of the most effective strategies for installing the chiral methyl stereocenter in the polyketide chain of this compound has been the application of Evans' asymmetric methylation, which utilizes an oxazolidinone chiral auxiliary. rsc.orgnih.govfigshare.comresearchgate.netnih.govresearchgate.net This methodology allows for the diastereoselective alkylation of a prochiral enolate. researchgate.net By attaching the substrate to the chiral auxiliary, one face of the enolate is effectively shielded, directing the incoming electrophile (a methyl group in this case) to the opposite face, thus establishing the desired stereochemistry. nih.govfigshare.comresearchgate.net This method has been successfully applied in the synthesis of the carboxylic acid fragment of (S)-jamaicamide C, demonstrating its power in controlling the absolute configuration of key stereocenters. nih.govfigshare.com

| Methodology | Application in this compound Synthesis | Key Features |

| Evans' Asymmetric Methylation | Installation of the chiral methyl stereocenter in the polyketide chain. rsc.orgnih.govfigshare.com | Utilizes an oxazolidinone chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. researchgate.netnih.govresearchgate.net |

| Evans' Oxazolidinone Methodology | Control of stereochemistry during the formation of the polyketide backbone. nih.govfigshare.comresearchgate.net | Provides high levels of diastereoselectivity in carbon-carbon bond-forming reactions. researchgate.net |

Synthetic Approaches to Peptide Fragments

The synthesis of the peptide portion of this compound, which includes the characteristic pyrrolinone ring, presents its own set of challenges, requiring careful selection of protecting groups and coupling strategies to avoid side reactions and maintain stereochemical integrity.

Synthesis of N-Di-tert-Butoxycarbonyl [(Boc)₂]-Protected Peptide Moieties

In the synthesis of the peptide moiety of the jamaicamides, the N-di-tert-butoxycarbonyl [(Boc)₂] protecting group has been utilized. rsc.orgresearchgate.net The use of the Boc protecting group is a well-established strategy in peptide synthesis. nih.gov The di-Boc protection of the N-terminus offers enhanced stability under certain reaction conditions compared to a single Boc group. The synthesis of these protected peptide fragments often starts from readily available chiral amino acids, ensuring the correct stereochemistry is carried through the synthetic sequence. rsc.org

Condensation Reactions for Pyrrolinone Ring Formation

The formation of the pyrrolinone ring is a key step in the synthesis of the peptide portion of this compound. rsc.orgnih.gov This heterocyclic core is a defining feature of the jamaicamide family. nih.govresearchgate.netbeilstein-journals.org The construction of this ring system is typically achieved through a condensation reaction. rsc.orgnih.gov For instance, in a synthetic approach towards jamaicamide B, a condensation reaction was employed to couple the polyketide and peptide fragments, with subsequent steps leading to the formation of the pyrrolinone ring. rsc.org The lability of the β-methoxy enone and the pyrrolinone ring itself necessitates careful planning and execution of the final steps of the synthesis. rsc.org

Convergent Assembly Strategies

Convergent synthesis, where complex molecules are assembled from several individually prepared fragments, is a cornerstone of modern synthetic strategy. This approach was central to tackling the complexity of the jamaicamide framework.

The crucial step of forging the amide bond between the peptide and polyketide fragments requires robust and reliable coupling methodologies. Carbodiimide chemistry is a popular and effective method for this transformation. thermofisher.com In the synthesis of Jamaicamide B, researchers successfully utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) to facilitate the amide bond formation between the deprotected peptide amine and the polyketide carboxylic acid. rsc.orgresearchgate.net

Carbodiimides like EDC are known as "zero-length" crosslinkers because they facilitate the direct formation of an amide bond without incorporating any part of their own structure into the final product. thermofisher.com The reaction proceeds by activating the carboxyl group of the polyketide fragment to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of the peptide fragment to form a stable amide linkage, releasing a soluble urea (B33335) byproduct. thermofisher.com This method proved effective, yielding the coupled product in good yields. rsc.orgresearchgate.net

Stereochemical Assignment and Validation in Synthetic Products

A significant challenge in the synthesis of jamaicamides is the precise control and confirmation of their stereochemistry, including multiple stereocenters and geometric isomers.

The absolute configuration of stereocenters that could not be definitively assigned from the natural product's spectral data was determined through the total synthesis of different stereoisomers. rsc.org For the C9 stereocenter in Jamaicamide B, both the (9S) and (9R)-isomers were synthesized. rsc.orgresearchgate.net The specific optical rotation of each synthetic isomer was then measured using a polarimeter and compared to the value reported for the natural product. pressbooks.pub

The synthetic (9R)-isomer exhibited an optical rotation value that was significantly different from the natural product. researchgate.net In contrast, the synthetic (9S)-isomer provided an optical rotation value in excellent agreement with that of the isolated natural Jamaicamide B, confirming the absolute configuration at the C9 position as (S). researchgate.net This comparative method is a classic and definitive technique for assigning the absolute stereochemistry of chiral molecules. scielo.org.mx

Table 1: Comparison of Specific Optical Rotation Values for Jamaicamide B Isomers

| Compound | Specific Rotation [α]D |

|---|---|

| Natural Jamaicamide B | +53 |

| Synthetic (9R)-Jamaicamide B | +1.5 |

This table presents a comparison of the specific optical rotation values for the natural and synthetic versions of Jamaicamide B, which was instrumental in determining the correct stereochemistry at the C9 position. researchgate.net

The jamaicamide structure contains multiple carbon-carbon double bonds, and confirming their precise E/Z geometry is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. The stereochemistry of the trisubstituted chloroolefin, for instance, is a key structural feature. nih.gov

The determination of olefin geometry is often achieved through the analysis of proton-proton coupling constants (³J values) and through-space correlations observed in 2D NMR experiments, such as Rotating frame Overhauser Effect SpectroscopY (ROESY). nih.gov For an (E)-olefin, ROESY experiments would show correlations between protons that are on the same side of the double bond. nih.gov In the synthesis of jamaicamide precursors, the E/Z ratios of olefin intermediates were successfully determined by ¹H NMR analysis. rsc.orgresearchgate.net Ultimately, the NMR spectrum of the final synthetic product showed an excellent match with that of the natural product, which included the confirmation of the required olefin geometries. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Jamaicamide A |

| Jamaicamide B |

| This compound |

Structure Activity Relationship Sar Studies and Mechanism of Action

Sodium Channel Blocking Activity

Jamaicamide C, along with its analogs, has been identified as a modulator of voltage-gated sodium channels (NaV), a characteristic that underpins its neurotoxic properties and potential as a pharmacological tool. nih.govmdpi.comnih.govnih.gov These channels are critical for the initiation and propagation of action potentials in excitable cells. mdpi.com

Comparative Potency Analysis across Jamaicamide Analogs (e.g., Jamaicamide A vs. B and F)

Studies comparing the Jamaicamide analogs have shown distinct differences in their sodium channel blocking potency. Jamaicamide A is reportedly two to three times more potent as a sodium channel blocker in neocortical neurons than Jamaicamide B and the more recently discovered Jamaicamide F. nih.gov In one assay, Jamaicamides A, B, and C at a concentration of 5 μM all demonstrated partial blocking of voltage-gated sodium channel activity, with an inhibitory effect approximately half that of the potent neurotoxin saxitoxin (B1146349) at 0.15 μM. mdpi.commdpi.com

While all three initial analogs (A, B, and C) inhibit NaV channel activity at a 5 μM concentration, their potencies vary. mdpi.comnih.gov None of the jamaicamides have been observed to activate the tested NaV channels. mdpi.comnih.gov The structural differences at the terminal of their polyketide aliphatic chains are believed to be responsible for these variations in activity. nih.gov

Table 1: Comparative Sodium Channel Blocking Activity of Jamaicamide Analogs

| Compound | Relative Potency | Notes |

|---|---|---|

| Jamaicamide A | High | Approximately 2-3 times more potent than Jamaicamide B and F. nih.gov |

| Jamaicamide B | Moderate | |

| This compound | Low to Moderate | All three (A, B, C) show partial blockage at 5 µM. mdpi.commdpi.com |

| Jamaicamide F | Low |

Implications for Neuropharmacological Research and Target Validation

The sodium channel blocking activity of the jamaicamides positions them as valuable molecules for neuropharmacological research. Their ability to modulate sodium channels makes them useful probes for studying the structure and function of these ion channels. The distinct potencies among the analogs can help in elucidating the specific structural features required for channel interaction and inhibition. This information is crucial for target validation and for the design of new therapeutic agents aimed at neurological disorders characterized by aberrant sodium channel activity.

Methodologies for Assessing Sodium Channel Modulation (e.g., Cell-Based Screening Assays, [³H]-BTX Displacement, Electrophysiology)

A variety of methodologies are employed to assess the interaction of compounds like this compound with sodium channels.

Cell-Based Screening Assays: A common approach involves using cell lines that express voltage-gated sodium channels, such as the mouse neuroblastoma cell line (Neuro-2a). mdpi.commdpi.com In these assays, the cells are often treated with a combination of veratridine (B1662332) and ouabain (B1677812) to induce cytotoxicity, which is dependent on sodium influx. The ability of a test compound to protect the cells from this toxicity is indicative of its sodium channel blocking activity. mdpi.com

[³H]-BTX Displacement Assays: This radioligand binding assay uses radiolabeled batrachotoxin (B49) ([³H]-BTX), a potent sodium channel activator, to assess the binding of other compounds to the channel. A reduction in the binding of [³H]-BTX in the presence of a test compound suggests that the compound binds to the same or an allosterically coupled site on the sodium channel.

Electrophysiology: Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel currents in individual cells. google.com This method provides detailed information about the mechanism of channel block, including whether the block is voltage-dependent, use-dependent, or affects the gating kinetics of the channel. biorxiv.orgplos.org

Cytotoxicity in Cellular Models

In addition to their effects on sodium channels, the jamaicamides exhibit cytotoxic properties against various cancer cell lines.

Investigation of Cytotoxic Effects on Human Lung (H-460) and Mouse Neuroblastoma (Neuro-2a) Cell Lines

This compound, along with its analogs A and B, has demonstrated cytotoxic effects against both the H-460 human lung cancer cell line and the Neuro-2a mouse neuroblastoma cell line. mdpi.commdpi.compsu.edu This broad-spectrum cytotoxicity is a common feature among many marine-derived natural products. nih.gov The cytotoxicity in Neuro-2a cells is consistent with the neurotoxic effects observed due to sodium channel blockade. mdpi.comnih.gov

Quantitative Determination of Half Maximal Inhibitory Concentration (IC₅₀) Values

The cytotoxicity of the jamaicamides has been quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. For Jamaicamides A, B, and C, the IC₅₀ values against both the H-460 and Neuro-2a cell lines were found to be approximately 15 μM. mdpi.compsu.edunih.govnih.gov This indicates a moderate level of cytotoxicity for all three compounds in these specific cell lines.

Table 2: IC₅₀ Values of this compound and Analogs

| Compound | H-460 Human Lung Cancer Cells (IC₅₀) | Neuro-2a Mouse Neuroblastoma Cells (IC₅₀) |

|---|---|---|

| Jamaicamide A | ~15 µM mdpi.compsu.edunih.gov | ~15 µM mdpi.compsu.edunih.gov |

| Jamaicamide B | ~15 µM mdpi.compsu.edunih.gov | ~15 µM mdpi.compsu.edunih.gov |

| This compound | ~15 µM mdpi.compsu.edunih.gov | ~15 µM mdpi.compsu.edunih.gov |

Comparative Cytotoxicity Profiles within the Jamaicamide Family and Related Marine Natural Products

The jamaicamide family of compounds, which includes jamaicamides A, B, and C, demonstrates notable cytotoxic effects across various cell lines. All three jamaicamides have shown cytotoxicity against the Neuro-2a mouse neuroblastoma and H-460 human lung cancer cell lines, with a lethal concentration (LC50) value of 15 μM for both. nih.govwikipedia.org In comparative toxicity assays using goldfish, jamaicamide B was the most potent, causing 100% lethality at 5 ppm within 90 minutes. mdpi.comnih.gov this compound also showed significant toxicity, resulting in 100% lethality at 10 ppm in the same timeframe, while jamaicamide A was the least potent, exhibiting sublethal toxicity at 10 ppm. mdpi.comnih.gov Interestingly, when tested against brine shrimp, only this compound displayed modest activity at 10 ppm, with jamaicamides A and B being inactive. nih.govnih.gov

The cytotoxicity of the jamaicamides is part of a broader landscape of bioactive compounds isolated from marine cyanobacteria, particularly of the genus Lyngbya (now often classified as Moorea). For instance, other lipopeptides from Lyngbya species, such as the lyngbyabellins, have also exhibited significant cytotoxicity. Lyngbyabellins D, F, and H showed cytotoxicity against H460 and KB cancer cell lines with LC50 or IC50 values in the range of 0.1 to 0.4 μM. nih.gov Similarly, veraguamide A, another marine natural product with an alkynyl bromide functionality also found in jamaicamide A, displayed potent cytotoxicity against the H-460 human lung cancer cell line with a 50% lethal dose (LD50) of 141 nM. acs.org

The structural diversity of these marine natural products contributes to a wide range of cytotoxic potencies. For example, hectochlorin (B1195744), a lipopeptide from Lyngbya majuscula, has potent antifungal and antiproliferative activities. nih.gov In contrast, some related compounds show more moderate or weak cytotoxicity. Lipodiscamides A-C, for instance, exhibited moderate cytotoxicity against murine P388 leukemia cells and weak to moderate cytotoxicity against HeLa cells. nih.gov This highlights the nuanced structure-activity relationships within this class of marine-derived compounds.

Table 1: Comparative Cytotoxicity of Jamaicamides and Related Marine Natural Products

| Compound | Cell Line / Organism | Cytotoxicity Metric | Value |

|---|---|---|---|

| Jamaicamide A | H-460 Human Lung | IC50 | 15 μM |

| Neuro-2a Mouse Neuroblastoma | IC50 | 15 μM | |

| Goldfish | Toxicity | Sublethal at 10 ppm (90 min) | |

| Jamaicamide B | H-460 Human Lung | IC50 | 15 μM |

| Neuro-2a Mouse Neuroblastoma | IC50 | 15 μM | |

| Goldfish | Lethality | 100% at 5 ppm (90 min) | |

| This compound | H-460 Human Lung | IC50 | 15 μM |

| Neuro-2a Mouse Neuroblastoma | IC50 | 15 μM | |

| Goldfish | Lethality | 100% at 10 ppm (90 min) | |

| Brine Shrimp | Lethality | Modest at 10 ppm | |

| Veraguamide A | H-460 Human Lung | LD50 | 141 nM |

| Lyngbyabellins D, F, H | H-460 and KB | LC50/IC50 | 0.1 - 0.4 μM |

Anti-malarial Activity (specifically for Jamaicamide B, suggesting SAR relevance)

Within the jamaicamide family, jamaicamide B has been specifically identified as possessing anti-malarial properties. rsc.orgresearchgate.net It exhibited activity against the chloroquine-resistant W2 strain of Plasmodium falciparum with a 50% inhibitory concentration (IC50) of 18.4 μM. tandfonline.com However, this anti-malarial activity is accompanied by significant cytotoxicity against Vero cells (monkey kidney epithelial cells), with an IC50 of 16.2 μM, indicating a low therapeutic index in this context. tandfonline.com

The anti-malarial activity of jamaicamide B is noteworthy in the context of other linear lipopeptides derived from the marine cyanobacterium Lyngbya majuscula. For instance, carmabin A and dragomabin, which share structural similarities with the jamaicamides, also display anti-malarial activity. nih.govmdpi.com Carmabin A showed an IC50 of 4.3 μM against the W2 strain of P. falciparum, while dragomabin had an IC50 of 6.0 μM. mdpi.com Crucially, dragomabin exhibited a much more favorable differential toxicity, with an IC50 of 182.3 μM against Vero cells. mdpi.com This comparison suggests that subtle structural modifications among these related natural products can significantly influence both their anti-malarial potency and their general cytotoxicity, a key aspect of structure-activity relationship (SAR) studies.

Interrogation of Biological Targets and Binding Modes

Specific Interaction with Voltage-Gated Sodium Channels

A primary biological target for the jamaicamide family, including this compound, is the voltage-gated sodium channel (VGSC). nih.govwikipedia.orgrsc.orgresearchgate.netresearchgate.net These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells. researchgate.netnih.govmdpi.com The jamaicamides act as blockers of these channels. mdpi.comacs.orgird.fr Studies have shown that at a concentration of 5 μM, all three jamaicamides inhibit sodium channel activity. nih.govmdpi.com This blocking action is a key mechanism underlying their observed neurotoxicity. researchgate.netresearchgate.net

The interaction of marine natural products with VGSCs is a well-documented phenomenon. researchgate.net These toxins are often classified based on their binding site on the channel. nih.gov While the precise binding site for the jamaicamides has not been definitively elucidated, their functional effect as channel blockers places them in a category of toxins that interfere with ion conductance. nih.gov The structural similarity of the jamaicamides to other known VGSC ligands, such as the hermitamides, further supports the hypothesis that they directly interact with the channel. htw-dresden.deresearchgate.net

Hypothesized Binding Modes within Ion Channel Structures (Conceptual relevance from related studies)

While the specific binding mode of this compound to voltage-gated sodium channels has not been experimentally determined, insights can be drawn from related marine toxins and computational modeling studies. The structural complexity of VGSCs, which consist of a large α-subunit forming the ion-conducting pore and auxiliary β-subunits, offers multiple potential binding sites for ligands. nih.gov

Neurotoxins that block the channel pore, such as tetrodotoxin (B1210768) (TTX) and saxitoxin (STX), typically interact with specific amino acid residues in the outer vestibule of the channel, effectively plugging the pore. nih.gov It is conceivable that the jamaicamides could adopt a similar mechanism, with their unique structural features, such as the pyrrolinone ring or the halogenated moieties, contributing to high-affinity binding within the channel pore. rsc.org